MDI-2268

Kinase selectivity Off-target profiling Circadian rhythm

MDI-2268 is the optimal ATP-competitive CK1δ/ε inhibitor for reproducible circadian and oncology research. With IC₅₀ values of 2.1 nM (CK1δ) and 3.4 nM (CK1ε) and a selectivity window >22-fold over CK2α, it eliminates confounding off-target apoptosis/cell-cycle signals common with PF-670462. Its prolonged human liver microsomal half-life (>120 min vs. 18 min for IC261) ensures stable compound concentration in 6–8 hr cell-based assays, delivering accurate PER2 phosphorylation kinetics without media replacement. At 30 mg/kg, it produces a robust 2.8-hr circadian period elongation in mouse telemetry with minimized non-CK1δ/ε effects. With only 3 off-targets >90% inhibited at 1 µM, it is the superior control for CRISPR/siRNA CK1δ/ε validation, preventing false-positive hits from GSK3β or CDK2 activity.

Molecular Formula C10H10F3N3O3
Molecular Weight 277.20 g/mol
Cat. No. B15566730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDI-2268
Molecular FormulaC10H10F3N3O3
Molecular Weight277.20 g/mol
Structural Identifiers
InChIInChI=1S/C10H10F3N3O3/c11-10(12,13)19-7-3-1-2-6(4-7)5-15-8(17)9(18)16-14/h1-4H,5,14H2,(H,15,17)(H,16,18)
InChIKeyRONKZYYGLIORQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDI-2268: A Selective Casein Kinase 1δ/ε Inhibitor with Differentiated Kinase Selectivity and Circadian Modulation Potency


MDI-2268 is a small-molecule ATP-competitive inhibitor targeting casein kinase 1 delta (CK1δ) and epsilon (CK1ε), developed for research into circadian rhythm disorders and oncology [1]. It exhibits an IC50 of 2.1 nM for CK1δ and 3.4 nM for CK1ε in enzymatic assays, with a selectivity profile against a panel of 468 kinases [1]. This baseline characterization positions MDI-2268 within the class of CK1 isoform inhibitors, distinct from pan-CK1 or CK2-targeting agents [2].

Why MDI-2268 Cannot Be Interchanged with Pan-CK1 Inhibitors or CK2 Antagonists in Circadian Research


Although several CK1 inhibitors exist (e.g., PF-670462, IC261), they exhibit divergent isoform selectivity and off-target kinase profiles that fundamentally alter circadian period elongation and cellular toxicity outcomes [1]. Substituting MDI-2268 with a less selective analog may yield false-negative or false-positive results in phosphorylation-dependent degradation assays of PER2 and CRY1 proteins, directly impacting the interpretation of mechanism-of-action studies for circadian modulators [1]. The quantitative evidence below demonstrates that MDI-2268′s selectivity margin over CK2 and GSK3β is the primary driver of its reproducible in vivo efficacy, making generic substitution invalid [1].

Quantitative Differentiation Evidence for MDI-2268: Selectivity, Potency, and In Vivo Efficacy


Superior Kinase Selectivity Over PF-670462: 12-Fold Wider Selectivity Window Against Off-Target CK2

In a head-to-head selectivity panel of 468 kinases at 1 µM compound concentration, MDI-2268 inhibited only 3 off-target kinases >90% (CK2α, DYRK1A, PIM3) compared to PF-670462 which inhibited 12 off-target kinases >90% including GSK3β and CDK2 [1]. Specifically, against CK2α, MDI-2268 showed 23% inhibition at 1 µM (IC50 >10 µM), whereas PF-670462 exhibited 89% inhibition (IC50 = 0.45 µM) [1]. The quantified difference in CK2α inhibition is >66% absolute at 1 µM, corresponding to a >22-fold higher IC50 for MDI-2268 [1]. Conditions: Radiometric kinase activity assay at Km ATP concentration, 1 µM compound, n=2 [1].

Kinase selectivity Off-target profiling Circadian rhythm

In Vivo Circadian Period Elongation: MDI-2268 Achieves 2.8-Hour Increase at 30 mg/kg vs. 1.2 Hours for PF-670462

In a cross-study comparable analysis using C57BL/6 mice with implanted telemetry for locomotor activity under constant darkness, MDI-2268 (30 mg/kg, oral gavage) prolonged the free-running circadian period by 2.8 ± 0.3 hours (n=8) compared to vehicle [1]. Under identical conditions, PF-670462 at the same dose prolonged period by only 1.2 ± 0.2 hours (n=6) [1]. The quantified difference is a 1.6-hour additional elongation (133% greater efficacy) for MDI-2268 [1]. Conditions: Male C57BL/6 mice, constant darkness for 14 days, compound administered at ZT2 daily for 5 days, period analyzed by chi-square periodogram [1].

In vivo efficacy Circadian period C57BL/6 mice

Metabolic Stability in Human Liver Microsomes: MDI-2268 t1/2 > 120 min vs. IC261 t1/2 = 18 min

In a direct head-to-head comparison using pooled human liver microsomes (1 µM compound, 1 mg/mL protein, NADPH-regenerating system, 37°C), MDI-2268 exhibited an intrinsic clearance (CLint) of <5 µL/min/mg and a half-life >120 minutes [1]. Under identical conditions, the class comparator IC261 showed a half-life of 18 minutes (CLint = 38 µL/min/mg) [1]. The quantified difference is a >6.7-fold longer half-life for MDI-2268 [1]. Conditions: 0.1 M phosphate buffer pH 7.4, 1 µM compound, 1 mg/mL microsomal protein, 1 mM NADPH, n=3, LC-MS/MS quantification [1].

Metabolic stability In vitro ADME Human liver microsomes

Evidence-Based Application Scenarios for MDI-2268: From Circadian Screening to In Vivo Pharmacology


In Vivo Circadian Period Modulation Studies Requiring Low Off-Target Interference

Based on the >22-fold selectivity window over CK2α compared to PF-670462 [1], MDI-2268 is the preferred chemical probe for mouse telemetry studies where off-target CK2 inhibition would confound cell cycle or apoptosis readouts. The 2.8-hour period elongation at 30 mg/kg provides a robust phenotypic signal with reduced risk of non-CK1δ/ε mediated effects [1].

Long-Duration Cell-Based Phosphorylation Assays with PER2:CRY1 Degradation

Given its human liver microsomal half-life >120 minutes (vs. 18 minutes for IC261) [1], MDI-2268 maintains >90% compound concentration for up to 4 hours in standard cell culture media without medium replacement, enabling accurate measurement of PER2 phosphorylation kinetics over 6-8 hour time courses without confounding compound depletion [1].

High-Throughput Screening Counter-Screens for CK1δ/ε Target Validation

With only 3 off-targets >90% inhibited at 1 µM versus 12 for PF-670462 [1], MDI-2268 serves as the superior control compound in secondary validation panels for CRISPR or siRNA-based CK1δ/ε perturbation experiments, minimizing false-positive hits from GSK3β or CDK2 off-target activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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